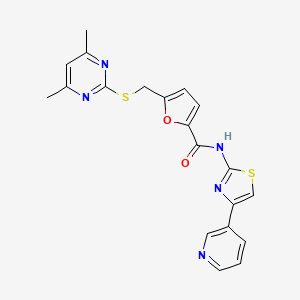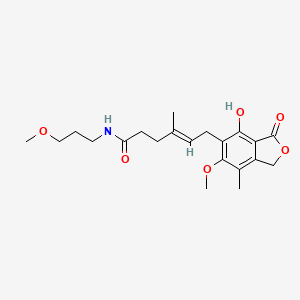![molecular formula C12H9N5OS B12162963 N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B12162963.png)
N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of tetrazole and thiophene. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids, while thiophenes are sulfur-containing aromatic compounds with significant applications in pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate aryl nitrile with sodium azide under acidic conditions.
Coupling with Thiophene: The tetrazole derivative is then coupled with a thiophene-2-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine
The compound’s tetrazole moiety is known for its bioisosteric properties, making it useful in drug design
Industry
In the materials science field, the compound can be used in the development of new polymers and advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-tetrazol-1-yl)phenyl]benzamide: Similar structure but with a benzene ring instead of thiophene.
N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide is unique due to the presence of both tetrazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C12H9N5OS |
|---|---|
Molekulargewicht |
271.30 g/mol |
IUPAC-Name |
N-[2-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9N5OS/c18-12(11-6-3-7-19-11)14-9-4-1-2-5-10(9)17-8-13-15-16-17/h1-8H,(H,14,18) |
InChI-Schlüssel |
USNZXRCJVQJNJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162899.png)
![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12162907.png)
![N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12162911.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12162912.png)
methanone](/img/structure/B12162915.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12162931.png)
![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12162944.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12162948.png)
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B12162950.png)
![1-[Cyclohexyl(methyl)amino]-3-[2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B12162951.png)


![N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12162960.png)
